molecular formula C22H21NO5 B2812369 Fmoc-D-Hse(2-Propynyl)-OH CAS No. 2389078-51-5

Fmoc-D-Hse(2-Propynyl)-OH

Cat. No.: B2812369
CAS No.: 2389078-51-5
M. Wt: 379.412
InChI Key: FVKRQDVUKNQBBW-HXUWFJFHSA-N
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Description

Fmoc-D-Hse(2-Propynyl)-OH: is a derivative of homoserine, a non-proteinogenic amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The 2-propynyl group is attached to the side chain, adding unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Hse(2-Propynyl)-OH typically involves several steps:

    Protection of the amino group: The amino group of homoserine is protected using the Fmoc group. This is usually done by reacting homoserine with Fmoc-Cl in the presence of a base like sodium carbonate.

    Introduction of the 2-propynyl group: The hydroxyl group on the side chain of homoserine is converted to a leaving group (e.g., tosylate), which is then displaced by a propynyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Hse(2-Propynyl)-OH: can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino compound, while substitution reactions yield various derivatives.

Scientific Research Applications

Fmoc-D-Hse(2-Propynyl)-OH: has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.

    Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.

Mechanism of Action

The mechanism of action of Fmoc-D-Hse(2-Propynyl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for the stepwise construction of peptides. In medicinal chemistry, its mechanism would depend on the specific target and pathway it interacts with.

Comparison with Similar Compounds

Fmoc-D-Hse(2-Propynyl)-OH: can be compared with other Fmoc-protected amino acids:

    Fmoc-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis.

    Fmoc-Ser(tBu)-OH: Similar in that it has a protected side chain hydroxyl group.

    Fmoc-Cys(Trt)-OH: Contains a protected thiol group.

Uniqueness: : The presence of the 2-propynyl group in This compound adds unique reactivity, making it useful for specific chemical modifications and reactions.

Conclusion

This compound: is a versatile compound with significant applications in peptide synthesis, medicinal chemistry, and bioconjugation. Its unique chemical structure allows for various reactions and modifications, making it a valuable tool in scientific research.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,19-20H,11-14H2,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKRQDVUKNQBBW-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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